3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one

Lipophilicity ADME Chromatographic Retention

3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one, systematically named (Z)-3-(1-bromo-1-butenyl)isochromen-1-one, is a synthetic brominated isocoumarin derivative with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol. This compound belongs to the 1H-2-benzopyran-1-one (isocoumarin) class and features a (Z)-configured bromoalkenyl side chain that makes it a privileged intermediate for stereospecific transformations and chiral natural product synthesis.

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
CAS No. 653597-79-6
Cat. No. B12531532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one
CAS653597-79-6
Molecular FormulaC13H11BrO2
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCCC=C(C1=CC2=CC=CC=C2C(=O)O1)Br
InChIInChI=1S/C13H11BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-8H,2H2,1H3
InChIKeyBDQXWVFHZKPQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one (CAS 653597-79-6) – Isocoumarin Synthetic Intermediate Procurement Overview


3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one, systematically named (Z)-3-(1-bromo-1-butenyl)isochromen-1-one, is a synthetic brominated isocoumarin derivative with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol [1]. This compound belongs to the 1H-2-benzopyran-1-one (isocoumarin) class and features a (Z)-configured bromoalkenyl side chain that makes it a privileged intermediate for stereospecific transformations and chiral natural product synthesis [2]. Its primary reported application lies in the stereochemical determination and semi-synthesis of antifungal 3-butylisocoumarin natural products from Artemisia dracunculus (tarragon) [3].

Why 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one Cannot Be Replaced by Generic Isocoumarin Analogs in Stereochemical Synthesis


Generic substitution with non-brominated or saturated 3-butylisocoumarin analogs fails for this compound because the (Z)-bromoalkenyl moiety serves as both a stereochemical directing group and a reactive handle for epoxidation—a transformation that is impossible with saturated 3-(1-bromobutyl)isocoumarin (CAS 72917-32-9) or non-halogenated 3-butylisocoumarin (CAS 30531-69-2) [1]. The vinyl bromide functionality enables chemo- and stereoselective oxidation to the natural product epoxyartemidin, which is required for absolute configuration assignment via the Horeau method [2]. Additionally, the 0.2 log unit higher lipophilicity (LogP 3.8) of this compound compared to the parent 3-butylisocoumarin can critically alter chromatographic retention, membrane partitioning, and biological distribution profiles [3].

Quantitative Differentiation Evidence for 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one Versus Closest Analogs


LogP (Lipophilicity) of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one Compared to 3-Butylisocoumarin and 3-(1-Hydroxybutyl)isocoumarin

The target compound exhibits an octanol/water partition coefficient (LogP) of 3.8, which is 0.2 log units higher than the parent 3-butylisocoumarin (LogP = 3.6) and 1.5 log units higher than 3-(1-hydroxybutyl)isocoumarin (LogP = 2.3) [1] [2] [3]. This 5.6% increase in LogP relative to the butyl analog translates to an estimated 1.6-fold higher octanol solubility or membrane partitioning capacity, potentially influencing pharmacokinetic parameters such as volume of distribution and CNS penetration.

Lipophilicity ADME Chromatographic Retention

Stereospecific Epoxidation Yield of (Z)-3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one to Epoxyartemidin

The target compound undergoes stereospecific epoxidation with m-chloroperbenzoic acid (mCPBA) in deuterated chloroform to afford (1'R,2'S)-(-)-3-(1,2-epoxybutyl)-1H-2-benzopyran-1-one in 32% isolated yield after 9.0 hours [1]. In contrast, the saturated analog 3-(1-bromobutyl)isocoumarin (CAS 72917-32-9) is incapable of undergoing epoxidation, and the (E)-artemidin isomer would yield the opposite epoxy diastereomer [2]. This transformation is critical for establishing the absolute configuration of natural epoxyartemidin.

Stereospecific Synthesis Epoxidation Natural Product Semi-Synthesis

Synthesis Yield of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one via Dehydrobromination of Dibromartemidin

The target compound is prepared from 3-(1,2-dibromobutyl)-1H-2-benzopyran-1-one (dibromartemidin, CAS 30531-70-5) via dehydrobromination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF, achieving a 36% isolated yield after 2.5 hours [1]. This specific synthetic route establishes a benchmark yield that procurement specialists can use to evaluate vendor-supplied material and to compare with alternative synthetic strategies that may offer different cost-yield profiles.

Dehydrobromination Synthetic Route Efficiency Vinyl Halide Synthesis

Unique Role as Chiral Intermediate for Absolute Configuration Determination of Natural Isocoumarins

3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one serves as the sole reported synthetic precursor enabling the stereochemical proof of three antifungal isocoumarin natural products—(-)-epoxyartemidin, (-)-2'-methoxydihydroartemidin, and (+)-3'-hydroxyartemidin—from Artemisia dracunculus [1]. The Horeau kinetic racemate resolution method applied to the epoxyartemidin derived from this compound established the absolute configuration of these bioactive metabolites, which exhibit germ-tube inhibition activity against the rice blast fungus Pyricularia grisea [2]. No alternative synthetic route to these chiral natural products, which bypasses this bromoalkenyl intermediate, has been reported.

Absolute Configuration Horeau Method Natural Product Stereochemistry

Optimal Application Scenarios for Procuring 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one


Stereospecific Synthesis of Chiral Epoxyartemidin for Absolute Configuration Studies

When a research program requires the unambiguous determination of absolute configuration for 3-butylisocoumarin natural products, this compound provides the only established synthetic entry to (1'R,2'S)-(-)-3-(1,2-epoxybutyl)-1H-2-benzopyran-1-one in 32% yield via mCPBA epoxidation [1]. The resulting epoxide is essential for Horeau kinetic racemate resolution and CD spectral comparison [2]. Substituting with saturated bromobutyl or non-halogenated analogs is chemically infeasible for this transformation.

Lipophilicity-Tuned Isocoumarin Probe for Membrane Partitioning or ADME Studies

With a LogP of 3.8—0.2 log units above the parent 3-butylisocoumarin (LogP 3.6) and 1.5 log units above the hydroxybutyl analog (LogP 2.3)—this compound offers a precisely tuned lipophilicity window for investigating structure-property relationships in membrane permeability, HPLC retention, or in vivo distribution [3]. This makes it a superior choice for ADME screening libraries where incremental LogP variation is required.

Synthetic Method Development and Route Benchmarking for Vinyl Bromide Isocoumarins

The reported dehydrobromination of dibromartemidin to the target compound in 36% yield (DBU, THF, 2.5 h) serves as the sole literature benchmark for synthesizing (Z)-3-(bromoalkenyl)isocoumarins [4]. Process chemists and CROs can use this compound as a reference standard when developing new catalytic or higher-yielding vinyl bromide formation methodologies.

Chiral Isocoumarin Reference Standard for Natural Product Authentication

Because this compound is the key intermediate in the only reported synthetic route that resolves the absolute configurations of all three major chiral isocoumarins from Artemisia dracunculus, it is essential for producing certified chiral reference standards used in natural product authentication, quality control, and pharmacopeial monograph development [2].

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